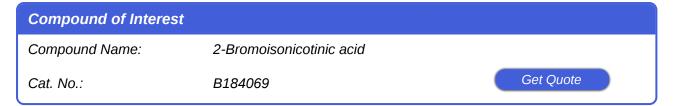


Spectroscopic Profile of 2-Bromoisonicotinic Acid: A Technical Guide

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Introduction

2-Bromoisonicotinic acid, also known as 2-bromopyridine-4-carboxylic acid, is a halogenated pyridine derivative of interest to researchers in medicinal chemistry and drug development. Its structural features, including the pyridine ring, a carboxylic acid group, and a bromine substituent, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development activities.

This technical guide provides a summary of available and predicted spectroscopic data for **2-Bromoisonicotinic acid**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented, along with a workflow diagram for spectroscopic analysis.

Physicochemical Properties



Property	Value	Source
IUPAC Name	2-bromopyridine-4-carboxylic acid	[1][2]
Synonyms	2-Bromoisonicotinic acid	[1][2]
CAS Number	66572-56-3	[1][2]
Molecular Formula	C6H4BrNO2	[1][2][3][4][5]
Molecular Weight	202.01 g/mol	[1][2][5]
Melting Point	217-220 °C	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Bromoisonicotinic acid**, three protons are attached to the pyridine ring, and their chemical shifts and coupling patterns are indicative of their electronic environment.

¹H NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the expected 1H NMR spectrum can be predicted based on the structure and data from similar compounds. The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effects of the carboxylic acid group and the bromine atom will influence their precise chemical shifts.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.8 - 8.0	d (doublet)	~5 Hz
H-5	7.6 - 7.8	dd (doublet of doublets)	~5 Hz, ~1.5 Hz
H-6	8.5 - 8.7	d (doublet)	~1.5 Hz
СООН	> 10	br s (broad singlet)	-



Note: These are predicted values and may differ from experimental data. The proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (ppm)
C-2	148 - 152
C-3	125 - 128
C-4	140 - 143
C-5	122 - 125
C-6	150 - 153
СООН	165 - 170

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Bromoisonicotinic acid** is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic pyridine ring.

Characteristic IR Absorption Bands (Predicted)



Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300-2500 (broad)	О-Н	Stretching (Carboxylic acid)
~1700	C=O	Stretching (Carboxylic acid)
1600-1450	C=C, C=N	Ring Stretching (Pyridine)
~1300	C-O	Stretching (Carboxylic acid)
~900	О-Н	Bending (Carboxylic acid)
Below 800	C-Br	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Mass Spectrum Data

The mass spectrum of **2-Bromoisonicotinic acid** will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

m/z	lon	Notes
201/203	[M]+	Molecular ion peak, showing the characteristic M and M+2 pattern for bromine.
184/186	[M-OH]+	Loss of a hydroxyl radical.
156/158	[M-COOH]+	Loss of the carboxylic acid group.
78	[C5H4N] ⁺	Pyridine ring fragment after loss of Br and COOH.



Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like **2-Bromoisonicotinic acid**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of 2-Bromoisonicotinic acid.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base to aid dissolution) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a high degree of homogeneity, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Data Acquisition:
 - ¹H NMR:
 - Acquire a single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).



- Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

¹³C NMR:

- Acquire a proton-decoupled experiment to simplify the spectrum to singlets for each carbon.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
- Pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.



 Place a small amount of the solid 2-Bromoisonicotinic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

- Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the ATR crystal.
- Acquire a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used.
 - The probe is heated to volatilize the sample into the ion source.

Ionization:

- In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize and fragment.
- Mass Analysis:

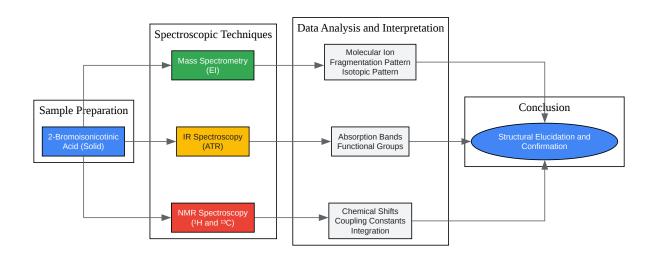


- The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected by an electron multiplier or other suitable detector.
 - The signal is amplified and recorded by the data system.
- Data Analysis:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak and the characteristic M+2 peak for bromine.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

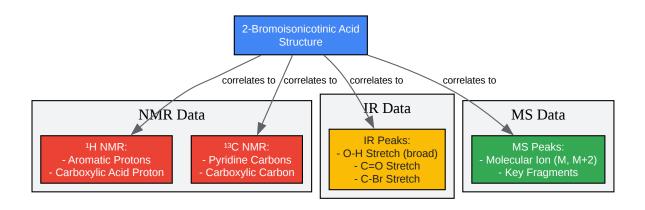
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-Bromoisonicotinic acid**.





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Caption: Workflow for the spectroscopic analysis of **2-Bromoisonicotinic acid**.



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Caption: Relationship between structure and spectroscopic data.



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